(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one
Description
Properties
IUPAC Name |
(2S,6R)-tricyclo[5.2.1.02,6]dec-8-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2/t6?,7?,8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZKBCKGQBZZFM-VUMZSGCYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C3CC2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1C3CC2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. This is followed by various functional group transformations to introduce the ketone and alkene functionalities. The reaction conditions often require precise temperature control and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkene or ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares key structural and functional differences between (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one and related compounds:
Stereochemical Considerations
The (2S,6R) configuration of the target compound distinguishes it from stereoisomers like (1β,2β,6β,7β)-Tricyclo[5.2.1.0²,⁶]deca-8-ene-3-one. Stereochemical variations alter dipole moments, solubility, and biological activity. For example, the spatial arrangement of substituents in the tricyclic framework could lead to differences in intermolecular interactions, as evidenced by distinct NMR chemical shifts in analogous compounds .
Physical and Chemical Properties
- Ketone vs. Hydrocarbon Reactivity : The target’s ketone group enables nucleophilic additions (e.g., Grignard reactions), while saturated analogues like endo-Tetrahydrodicyclopentadiene (C₁₀H₁₆) undergo halogenation or oxidation .
- Impact of Double Bonds : The 8-ene moiety in the target compound reduces molecular symmetry compared to saturated Tricyclo[5.2.1.0²,⁶]decan-8-one (C₁₀H₁₄O), affecting boiling/melting points and spectral profiles .
- Volatility: Tricyclo[5.2.1.0²,⁶]deca-3,8-diene (C₁₀H₁₂) exhibits higher volatility (BP: 170°C) due to lower molecular weight and nonpolar structure .
Biological Activity
(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one is a complex organic compound characterized by its unique tricyclic structure, which includes a deca-8-ene backbone with a ketone functional group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is . The stereochemistry indicated by the (2S,6R) notation suggests specific spatial arrangements of substituents that can significantly influence the compound's chemical behavior and interactions in biological systems.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance:
- Inhibition of Bacteria : Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : The compound has demonstrated activity against fungi like Candida albicans, suggesting its potential as a natural alternative to conventional antibiotics and antifungals.
Cytotoxicity and Anticancer Potential
Preliminary assessments using computational models have predicted cytotoxic effects on various tumor cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through interaction with specific metabolic pathways.
- Research Findings : In vitro studies have shown that derivatives of tricyclic compounds can inhibit cancer cell proliferation, indicating potential therapeutic applications in oncology.
Enzyme Inhibition
The compound may interact with enzymes involved in metabolic pathways:
- Potential Therapeutic Applications : These interactions could lead to new treatments for metabolic disorders, emphasizing the importance of further investigation into enzyme-targeted therapies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans. | |
| Cytotoxicity | Induced apoptosis in tumor cell lines; potential anticancer agent. | |
| Enzyme Interaction | Possible inhibition of key metabolic enzymes; therapeutic implications for metabolic disorders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
